3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Overview
Description
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Functional Group Modifications: Introduction of the formyl, methoxy, and carboxylic acid groups can be done through various organic reactions such as formylation, methylation, and carboxylation.
Benzyl Substitution: The 4-methylbenzyl group can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: 3-Carboxy-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid can be used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways. The formyl and carboxylic acid groups might play a role in binding to active sites or altering molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-1H-indole-2-carboxylic acid
- 6-Methoxy-1H-indole-2-carboxylic acid
- 1-(4-Methylbenzyl)-1H-indole-2-carboxylic acid
Uniqueness
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the formyl, methoxy, and carboxylic acid groups, along with the 4-methylbenzyl substitution, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNYRULDKICVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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